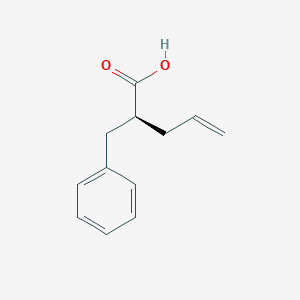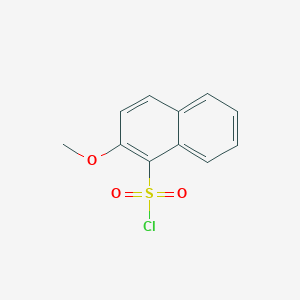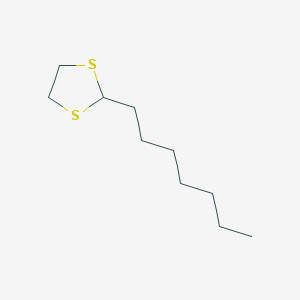![molecular formula C16H26OS B14358523 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene CAS No. 90184-30-8](/img/structure/B14358523.png)
1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a 6-(methylsulfanyl)hexyl group and a propan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain with a methylsulfanyl group can be synthesized through a series of reactions starting from hexanol, which undergoes substitution reactions to introduce the methylsulfanyl group.
Attachment to Benzene Ring: The hexyl chain is then attached to the benzene ring through an etherification reaction, where the hydroxyl group of the hexyl chain reacts with a halogenated benzene derivative.
Introduction of Propan-2-yl Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzene ring can undergo hydrogenation to form a cyclohexane derivative.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are used.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene involves its interaction with molecular targets and pathways within biological systems. The methylsulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity and cellular processes. The benzene ring and propan-2-yl group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity for target molecules.
Vergleich Mit ähnlichen Verbindungen
- 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-methylbenzene
- 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-ethylbenzene
- 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(tert-butyl)benzene
Comparison: 1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene is unique due to the presence of both the methylsulfanyl group and the propan-2-yl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.
Eigenschaften
CAS-Nummer |
90184-30-8 |
|---|---|
Molekularformel |
C16H26OS |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
1-(6-methylsulfanylhexoxy)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26OS/c1-14(2)15-10-6-7-11-16(15)17-12-8-4-5-9-13-18-3/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3 |
InChI-Schlüssel |
KGUIKCRUKAQNML-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1OCCCCCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N,2-trimethylaniline](/img/structure/B14358451.png)
![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)
![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)
![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)









